molecular formula C11H10ClN3O2S B12248763 3-{[(6-chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4-methyl-4H-1,2,4-triazole

3-{[(6-chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4-methyl-4H-1,2,4-triazole

Cat. No.: B12248763
M. Wt: 283.73 g/mol
InChI Key: GWEAWKWDMCDDCM-UHFFFAOYSA-N
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Description

3-{[(6-chloro-2H-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4-methyl-4H-1,2,4-triazole is a complex organic compound that features a unique combination of functional groups, including a benzodioxole ring, a triazole ring, and a sulfanyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(6-chloro-2H-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4-methyl-4H-1,2,4-triazole typically involves multiple steps. One common method starts with the preparation of the benzodioxole derivative, which is then chlorinated to introduce the chloro group. The next step involves the formation of the triazole ring through a cyclization reaction. Finally, the sulfanyl group is introduced via a nucleophilic substitution reaction .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-{[(6-chloro-2H-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4-methyl-4H-1,2,4-triazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium thiolate for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution of the chloro group can produce a variety of derivatives depending on the nucleophile used .

Scientific Research Applications

3-{[(6-chloro-2H-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4-methyl-4H-1,2,4-triazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[(6-chloro-2H-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4-methyl-4H-1,2,4-triazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The benzodioxole and triazole rings can interact with various biological pathways, leading to effects such as cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-{[(6-chloro-2H-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4-methyl-4H-1,2,4-triazole lies in its combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H10ClN3O2S

Molecular Weight

283.73 g/mol

IUPAC Name

3-[(6-chloro-1,3-benzodioxol-5-yl)methylsulfanyl]-4-methyl-1,2,4-triazole

InChI

InChI=1S/C11H10ClN3O2S/c1-15-5-13-14-11(15)18-4-7-2-9-10(3-8(7)12)17-6-16-9/h2-3,5H,4,6H2,1H3

InChI Key

GWEAWKWDMCDDCM-UHFFFAOYSA-N

Canonical SMILES

CN1C=NN=C1SCC2=CC3=C(C=C2Cl)OCO3

Origin of Product

United States

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